2-Bromo-4,5-diethoxybenzoyl chloride
Description
2-Bromo-4,5-dimethoxybenzoyl chloride (CAS 55171-61-4) is a brominated aromatic acyl chloride with the molecular formula C₉H₈BrClO₃ and a molecular weight of 279.52 g/mol . Structurally, it features a benzoyl chloride backbone substituted with bromine at position 2 and methoxy groups at positions 4 and 5 (Figure 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides and indole derivatives . For example, it reacts with amines or indole dicarboxylates to generate bioactive molecules, such as cell-permeable allosteric inhibitors or heterocyclic compounds .
Properties
IUPAC Name |
2-bromo-4,5-diethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRSDAMLIIYLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4,5-diethoxybenzoyl chloride typically involves the bromination of 4,5-diethoxybenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2-Bromo-4,5-diethoxybenzoyl chloride can be achieved through a one-pot method, which simplifies the process and reduces production costs. . The reaction is carried out in a non-polar solvent to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The benzoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key findings include:
Reaction with Amines
-
Primary amines : Forms substituted amides under mild conditions (0–5°C, THF).
Example: Reaction with ethylamine yields -ethyl-2-bromo-4,5-diethoxybenzamide $$ with 89% efficiency (Table 1). -
Secondary amines : Requires elevated temperatures (50–60°C) for completion.
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethylamine | 0°C, THF | Amide | 89 | |
| Piperidine | 50°C, DCM | Amide | 76 |
Hydrolysis Reactions
Controlled hydrolysis produces carboxylic acids or esters depending on conditions:
Acidic Hydrolysis
Basic Hydrolysis
Coupling Reactions
Participates in cross-coupling Catalyzed by Pd:
Suzuki-Miyaura Coupling
-
With arylboronic acids: Forms biaryl derivatives.
Example: Reaction with phenylboronic acid (Pd(PPh), KCO, dioxane, 80°C) yields 2-phenyl-4,5-diethoxybenzoyl chloride (72% yield) .
Electrophilic Aromatic Substitution
The electron-rich 4,5-diethoxy moiety directs electrophiles to the para position relative to the bromine:
Nitration
Reductive Dehalogenation
Catalytic hydrogenation removes bromine:
Comparative Reaction Efficiency
Data aggregated from multiple studies:
| Reaction Type | Catalyst/Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Amide formation | Ethylamine | 0 | 89 |
| Suzuki coupling | Pd(PPh) | 80 | 72 |
| Nitration | HNO/HSO | 0 | 68 |
| Reductive debromination | Pd/C, H | 25 | 91 |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a bromine atom and two ethoxy groups attached to a benzoyl chloride moiety. Its molecular formula is C12H13BrO3, and it has a molecular weight of approximately 299.13 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the benzoyl chloride functionality serves as an acylating agent.
Scientific Research Applications
-
Synthesis of Pharmaceutical Intermediates
- 2-Bromo-4,5-diethoxybenzoyl chloride is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting enzyme inhibition pathways. Its ability to act as an electrophile allows it to participate in acylation reactions, forming key intermediates for drug development.
-
Histone Deacetylase (HDAC) Inhibitors
- Research has shown that derivatives of 2-bromo-4,5-diethoxybenzoyl chloride can be synthesized as potential HDAC inhibitors. These inhibitors are significant in cancer therapy as they play a role in regulating gene expression by modifying histones. The synthesis involves substitution reactions where the bromine atom is replaced with other nucleophiles such as amines or thiols .
-
Agrochemical Development
- The compound is also explored in the development of agrochemicals, particularly herbicides and fungicides. Its reactivity allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact.
Synthetic Methodologies
The synthesis of 2-Bromo-4,5-diethoxybenzoyl chloride typically involves several key steps:
-
Electrophilic Bromination
- The starting material, 4,5-diethoxybenzoic acid or its derivatives, undergoes electrophilic bromination using bromine or brominating agents in a suitable solvent (e.g., carbon tetrachloride). This reaction introduces the bromine atom at the desired position on the aromatic ring.
-
Formation of Benzoyl Chloride
- The resulting bromo compound can then be treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into a benzoyl chloride moiety. This step is crucial for enhancing reactivity towards nucleophiles in subsequent reactions.
-
Purification and Characterization
- After synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Case Study 1: Development of HDAC Inhibitors
A study published in Journal of Medicinal Chemistry explored the synthesis of novel HDAC inhibitors derived from 2-bromo-4,5-diethoxybenzoyl chloride. The research demonstrated that substituting the bromine with various amines led to compounds with enhanced inhibitory activity against HDAC1. These findings suggest potential therapeutic applications in cancer treatment due to their ability to induce cell cycle arrest and apoptosis in cancer cells .
Case Study 2: Agrochemical Applications
In another study focused on agrochemical applications, researchers synthesized derivatives of 2-bromo-4,5-diethoxybenzoyl chloride aimed at improving herbicidal properties. The modified compounds exhibited increased efficacy against specific weed species while minimizing phytotoxicity on crops. This research highlights the compound's versatility beyond pharmaceuticals into agricultural science .
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-bromo-4,5-dimethoxybenzoyl chloride, differing in substituents, reactivity, and applications:
2-Bromo-4,5-difluorobenzoyl Chloride (CAS 103994-89-4)
- Molecular Formula : C₇H₂BrClF₂O
- Key Features : Fluorine atoms replace methoxy groups at positions 4 and 5. The electronegative fluorine atoms increase the electrophilicity of the acyl chloride group, enhancing its reactivity in nucleophilic substitutions.
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Molecular Formula : C₉H₉BrO₂
- Key Features: Contains an acetophenone group (COCH₃) instead of a benzoyl chloride (COCl). The bromine and methoxy substituents are positioned similarly to the parent compound.
- Physicochemical Properties : Log KOW = 2.1, indicating moderate lipophilicity .
2-Bromo-4,6-dinitroaniline
- Molecular Formula : C₆H₄BrN₃O₄
- Key Features : Substituted with nitro groups (electron-withdrawing) and an amine group instead of acyl chloride.
- Applications : Found as a degradation product of Disperse Blue 79 in textiles, with levels reaching up to 282 µg/g in sports garments .
- Toxicity : Exceeds REACH limits (30 µg/g) and poses mutagenic and skin-sensitization risks .
3,5-Dinitrobromobenzene
- Molecular Formula : C₆H₃BrN₂O₄
- Key Features : Lacks the acyl chloride group but shares bromine and nitro substituents.
- Applications : Co-occurs with 2-bromo-4,6-dinitroaniline in textiles, suggesting a common origin in dye degradation .
Comparative Data Table
Key Findings and Implications
Reactivity Differences : The presence of methoxy groups in 2-bromo-4,5-dimethoxybenzoyl chloride provides electron-donating effects, stabilizing the aromatic ring and modulating its reactivity compared to fluorine- or nitro-substituted analogs .
Toxicity Profiles : Halogenated anilines (e.g., 2-bromo-4,6-dinitroaniline) exhibit significant health risks, whereas acyl chloride derivatives like 2-bromo-4,5-dimethoxybenzoyl chloride lack comprehensive toxicity data, highlighting a research gap .
Application Scope : The parent compound is specialized in synthesizing sulfonamides and heterocycles, while nitro- or ketone-containing analogs are linked to industrial dyes or degradation pathways .
Biological Activity
2-Bromo-4,5-diethoxybenzoyl chloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors. This article reviews its biological activity, synthesis, and relevant case studies to provide a comprehensive understanding of its significance in pharmaceutical research.
Synthesis
The synthesis of 2-Bromo-4,5-diethoxybenzoyl chloride involves several steps, typically starting from commercially available precursors. The compound can be synthesized through electrophilic bromination followed by acylation reactions. One common method includes the use of bromine in the presence of sulfuric acid to introduce the bromine atom onto the aromatic ring, followed by the introduction of the diethoxybenzoyl moiety via acyl chloride formation .
Acetylcholinesterase Inhibition
One of the primary biological activities associated with 2-Bromo-4,5-diethoxybenzoyl chloride is its role as an acetylcholinesterase inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to 2-Bromo-4,5-diethoxybenzoyl chloride exhibit significant AChE inhibitory activity. For instance, studies have shown that certain derivatives display dual-binding capabilities at both the catalytic and peripheral sites of AChE, enhancing their efficacy .
Case Studies
- Study on AChE Inhibition : A study published in Molecules demonstrated that derivatives of 2-Bromo-4,5-diethoxybenzoyl chloride could significantly inhibit AChE activity with low cytotoxicity levels. The compound showed an IC50 value indicating effective inhibition comparable to known AChE inhibitors .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of oxidative stress, suggesting that these compounds could mitigate neuronal damage and improve cognitive functions .
Toxicological Profile
The toxicological assessment of 2-Bromo-4,5-diethoxybenzoyl chloride indicates that while it may pose some risks upon exposure (e.g., skin irritation), it is not classified as highly toxic based on existing animal model studies. Long-term exposure does not appear to produce chronic adverse health effects, although good laboratory practices are recommended to minimize exposure .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C12H13BrClO3 |
| Molecular Weight | 303.59 g/mol |
| IC50 for AChE Inhibition | Varies by derivative; significant inhibition noted |
| Toxicity Classification | Not classified as harmful by ingestion |
| Common Applications | Neuroprotective agent; potential Alzheimer's treatment |
Q & A
Q. What are the critical safety considerations when handling 2-bromo-4,5-diethoxybenzoyl chloride in laboratory settings?
- Methodological Answer: Due to its corrosive nature (GHS05 classification), strict personal protective equipment (PPE) is required: impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats . Work should be conducted in a fume hood to prevent inhalation exposure. Emergency protocols include immediate skin decontamination with water (15+ minutes) and medical consultation for eye exposure . Storage must comply with OSHA standards, ideally at 0–6°C to minimize decomposition .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer: Key analytical techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy groups at C4/C5, bromine at C2).
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 279.515 (C₉H₈BrClO₃) .
- FT-IR: Peaks at ~1750 cm⁻¹ (C=O stretch of acyl chloride) and 1250 cm⁻¹ (C-O of ethoxy groups).
Purity assessment requires HPLC with UV detection (λ ~254 nm) or titration methods for reactive chloride content .
Q. What synthetic routes are commonly used to prepare 2-bromo-4,5-diethoxybenzoyl chloride?
- Methodological Answer:
- Step 1: Bromination of 4,5-diethoxybenzoic acid using Br₂ in acetic acid or HBr/H₂O₂.
- Step 2: Conversion to acyl chloride via thionyl chloride (SOCl₂) or oxalyl chloride (stochiometric, reflux in anhydrous DCM) .
- Critical Note: Ethoxy groups are sensitive to strong acids; use mild conditions to avoid dealkylation. Monitor reaction progress by TLC (silica, hexane:EtOAc 4:1) .
Advanced Research Questions
Q. How do the electronic effects of substituents (Br, ethoxy) influence the reactivity of the acyl chloride group?
- Methodological Answer:
- Electron-Withdrawing Bromine: Increases electrophilicity of the carbonyl carbon, enhancing nucleophilic acyl substitution (e.g., with amines or alcohols).
- Electron-Donating Ethoxy Groups: Ortho/para-directing but may sterically hinder reactions at the carbonyl. Competitive side reactions (e.g., Friedel-Crafts) require controlled Lewis acid catalysis (e.g., AlCl₃ at -20°C) .
- Kinetic Studies: Use DFT calculations to model transition states and optimize reaction conditions .
Q. What strategies mitigate competing decomposition pathways during reactions with nucleophiles?
- Methodological Answer:
- Low Temperatures: Conduct reactions at -78°C (dry ice/acetone bath) to slow hydrolysis.
- Anhydrous Conditions: Use molecular sieves (3Å) in aprotic solvents (e.g., THF, DMF).
- Quenching Protocols: Add reagents dropwise and monitor by in-situ IR for intermediate stability .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer:
- Variable Temperature NMR: Assess dynamic effects (e.g., rotational barriers in ethoxy groups).
- COSY/NOESY: Identify coupling between adjacent protons (e.g., H3 and H6 in the aromatic ring).
- X-ray Crystallography: Resolve ambiguities in substitution patterns; compare with analogous structures (e.g., 2-bromo-4,5-dimethoxy derivatives) .
Data Contradiction & Reproducibility
Q. Why are physical properties (e.g., melting point) inconsistently reported in literature?
- Methodological Answer: Variations arise from:
- Purity Differences: Commercial samples (e.g., >98% vs. 95%) .
- Polymorphism: Recrystallization solvents (e.g., EtOH vs. hexane) affect crystal packing.
- Experimental Protocols: Use DSC for precise melting point determination and report heating rates (e.g., 5°C/min) .
Regulatory & Compliance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
